 
            | REACTION_CXSMILES | [CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6]O.S(Cl)([Cl:15])=O>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH2:6][Cl:15] | 
| Name | |
| Quantity | 
                                                                                    20 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    COC=1C=C(CO)C=CC1OC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    60 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C1(=CC=CC=C1)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    7.48 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    S(=O)(Cl)Cl                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            alcohol                                                                                                                                                                     | 
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Control Type | 
                                                                                UNSPECIFIED                                                                             | 
| Setpoint | 
                                                                                0 °C                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                the reaction was maintained at 0° C. for an additional 30 minutes                                                                             | 
| Duration | 
                                                                                30 min                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction was quenched                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                by pouring onto an ice/water                                                                             | 
| Type | 
                                                                                ADDITION                                                                             | 
| Details | 
                                                                                mix (100 ml)                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the organic phase was separated                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The aqueous phase was then extracted into toluene (2×20 ml)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                the combined toluene solution was dried over anhydrous sodium sulfate                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The toluene was removed at reduced pressure                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to afford an oil which                                                                             | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    COC=1C=C(CCl)C=CC1OC                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |